molecular formula C14H16FN3S B1439240 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-44-4

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

Cat. No.: B1439240
CAS No.: 1040631-44-4
M. Wt: 277.36 g/mol
InChI Key: FSWCUCIXUPOPCE-UHFFFAOYSA-N
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Description

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is a compound that belongs to the class of thiazole-piperazine hybrids. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the thiazole ring and the piperazine moiety in the structure contributes to its unique chemical and pharmacological properties .

Mechanism of Action

Target of Action

The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is the H1 receptors . These receptors are known to play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .

Mode of Action

This compound, like other piperazine derivatives, is believed to have a higher affinity to H1 receptors than histamine . This means that it can effectively compete with histamine for binding to these receptors, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

Given its interaction with h1 receptors, it is likely to influence the histamine-mediated inflammatory pathway . By blocking the H1 receptors, this compound can potentially prevent the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are characteristic of allergic reactions .

Pharmacokinetics

It is known that the oxidative metabolism of similar compounds, such as flunarizine, occurs in liver microsomes . This suggests that this compound may also be metabolized in the liver .

Result of Action

The primary result of the action of this compound is the inhibition of allergic reactions . By blocking the H1 receptors, this compound can prevent the histamine-mediated inflammatory response, thereby alleviating symptoms of allergies such as itching and asthma .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also bind to H1 receptors could potentially affect its efficacy . Additionally, factors such as pH and temperature could potentially influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine typically involves the reaction of 1-(4-fluorophenyl)piperazine with 4-fluorobenzaldehyde. The reaction proceeds through a series of steps, including condensation and cyclization, to form the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine stands out due to its hybrid structure, combining the properties of both thiazole and piperazine moieties. This unique structure contributes to its enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWCUCIXUPOPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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